molecular formula C20H20O5 B1153347 3a-Epiburchellin CAS No. 155551-61-4

3a-Epiburchellin

Cat. No.: B1153347
CAS No.: 155551-61-4
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Description

3a-Epiburchellin is a neolignan, a class of secondary plant metabolites derived from the oxidative coupling of two arylpropane (C6-C3) units. Unlike lignans, neolignans exhibit diverse connectivity patterns, such as linkages between the β-position of one unit and the γ- or α-positions of another . This compound is specifically characterized by a spiro[5.5]undecane skeleton and is an epimer of Burchellin, differing in stereochemistry at the 3a position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3a-Epiburchellin can be achieved through biomimetic syntheses of neolignans such as guianin, burchellin, and futoenone . The process involves the use of various solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources, particularly from the herbs of Ocotea cymbarum . The process includes solvent extraction, followed by purification steps such as chromatography to achieve a high-purity product suitable for research applications.

Chemical Reactions Analysis

Types of Reactions: 3a-Epiburchellin undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur under specific conditions, often involving halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3a-Epiburchellin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3a-Epiburchellin involves its interaction with specific molecular targets and pathways. It is known to exert its effects through modulation of various biological pathways, including those involved in inflammation and microbial inhibition . The exact molecular targets and pathways are still under investigation, but it is believed to interact with key enzymes and receptors involved in these processes.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C20H20O5
  • Molecular Weight : 340.37 g/mol
  • CAS Number : 155551-61-4
  • Source : Isolated from Aniba burchellii (Lauraceae family) .
  • Structural Features: Contains three stereocenters and a benzofuranone core with a propenyl substituent .

The compound is used as a reference standard in pharmacological and phytochemical research due to its structural complexity and relevance in studying plant defense mechanisms .

Comparison with Structurally Similar Neolignans

Structural and Stereochemical Differences

3a-Epiburchellin is closely related to Burchellin and 2-Epi-3a-epiburchellin , sharing the same molecular formula (C20H20O5) but differing in stereochemical configurations.

Compound CAS Number Key Stereochemical Features Source
This compound 155551-61-4 (2R,3S,3aS) configuration; spiro[5.5]undecane Aniba burchellii
Burchellin 38276-59-4 (2R,3S,3aR) configuration; β-orientation at 3a Aniba burchellii
2-Epi-3a-epiburchellin 57457-99-5 (2S,3S,3aS) configuration; α-orientation at 2 Synthetic/plant sources

Key Observations :

  • Synthesis : Both this compound and Burchellin have been synthesized biomimetically from o-vanillin and acetovanillone, highlighting their shared biosynthetic origin .

Physicochemical Properties

Despite identical molecular weights, these compounds exhibit distinct physicochemical profiles:

Property This compound Burchellin 2-Epi-3a-epiburchellin
Boiling Point 491.0 ± 45.0 °C Not reported Not reported
Density 1.27 ± 0.1 g/mL Not reported Not reported
Solubility Soluble in DMSO Soluble in organic solvents Similar to this compound

Biological Activity

3a-Epiburchellin, a naturally occurring neolignan derived from the plant Ocotea cymbarum, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C18H18O4C_{18}H_{18}O_{4} and features multiple chiral centers that contribute to its stereochemical diversity. Its unique arrangement of functional groups influences its reactivity and biological properties. The compound is structurally related to burchellin, which is known for its complex polycyclic structure and various bioactivities.

Biological Activities

This compound exhibits several significant biological activities, including:

  • Antioxidant Activity : The compound has demonstrated strong antioxidant properties, which are crucial for combating oxidative stress in biological systems.
  • Antimicrobial Activity : Research indicates that this compound possesses antimicrobial effects against various pathogens.
  • Antiviral Activity : It has shown potent antiviral effects against coxsackie virus B3, a pathogen responsible for several human diseases.

Target of Action

This compound interacts with biological targets through several mechanisms:

  • Larvicidal Activity : In studies involving the dengue mosquito Aedes aegypti, this compound exhibited a strong larvicidal effect, achieving 100% mortality at concentrations ≥30 ppm. The compound disrupts cellular integrity and induces histological changes in the larvae's digestive system.
  • Inhibition of Cytokine Production : The compound has been implicated in inhibiting interleukin-2 (IL-2) production in Jurkat T cells, which plays a critical role in T cell activation and proliferation during allergic responses.

Biochemical Pathways

This compound influences various biochemical pathways:

  • Nitric Oxide Synthase Inhibition : The compound inhibits nitric oxide synthase activity, affecting immune response pathways and contributing to its anti-inflammatory properties.
  • Cellular Effects : It induces significant cellular changes, including destruction and disorganization of midgut epithelial cells in treated larvae.

Comparative Analysis with Similar Compounds

CompoundStructural FeaturesUnique Properties
BurchellinSimilar polycyclic structureStrong antimicrobial activity
GuianinContains additional methoxy groupsDifferent antioxidant profiles
FutoenoneLacks some hydroxyl groupsFocused on anti-inflammatory properties

This compound is distinguished by its specific stereochemistry and the balance between its antioxidant and cytotoxic properties. While other neolignans exhibit similar activities, the unique arrangement of functional groups in this compound contributes to distinct biological effects and potential therapeutic applications.

Case Studies

  • Antiviral Effects Against Coxsackie Virus B3 :
    • A study synthesized stereoisomers of burchellin, including this compound, demonstrating their potent antiviral effects against coxsackie virus B3. This marked a significant advancement in antiviral pharmacology .
  • Larvicidal Activity Against Aedes aegypti :
    • In experimental settings, this compound showed effective larvicidal activity with notable histological alterations in larvae, indicating potential as a biocontrol agent for mosquito populations.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-3a-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-4-7-20-10-17(22-3)14(21)9-18(20)25-19(12(20)2)13-5-6-15-16(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLJFAQVSWXZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC(=O)C(=CC12CC=C)OC)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20959203
Record name 2-(2H-1,3-Benzodioxol-5-yl)-5-methoxy-3-methyl-3a-(prop-2-en-1-yl)-3,3a-dihydro-1-benzofuran-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112156-46-4, 38276-59-4
Record name 2-(1,3-Benzodioxol-5-yl)-3,3a-dihydro-5-methoxy-3-methyl-3a-2-propen-1-yl-6(2H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112156-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Burchellin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038276594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Burchellin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370991
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2H-1,3-Benzodioxol-5-yl)-5-methoxy-3-methyl-3a-(prop-2-en-1-yl)-3,3a-dihydro-1-benzofuran-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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